Cas no 1588266-82-3 (N-(3-aminopropyl)benzenesulfonamide)

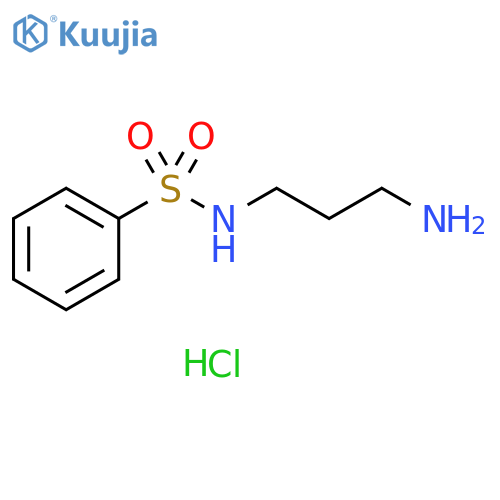

1588266-82-3 structure

商品名:N-(3-aminopropyl)benzenesulfonamide

CAS番号:1588266-82-3

MF:C9H15ClN2O2S

メガワット:250.745599985123

MDL:MFCD07039028

CID:5607996

PubChem ID:16485443

N-(3-aminopropyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(3-Aminopropyl)benzenesulfonamid HCl

- CS-0362166

- N-(3-aminopropyl)benzenesulfonamide hydrochloride

- AKOS025980667

- 1588266-82-3

- EN300-10036785

- Z1491223574

- N-(3-aminopropyl)benzenesulfonamide

-

- MDL: MFCD07039028

- インチ: 1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H

- InChIKey: IMKFQRXOJWIMEV-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(=O)(=O)NCCCN.Cl

計算された属性

- せいみつぶんしりょう: 250.0542766g/mol

- どういたいしつりょう: 250.0542766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 240

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

N-(3-aminopropyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10036785-1.0g |

N-(3-aminopropyl)benzenesulfonamide hydrochloride |

1588266-82-3 | 95% | 1.0g |

$365.0 | 2023-07-10 | |

| Enamine | EN300-10036785-2.5g |

N-(3-aminopropyl)benzenesulfonamide hydrochloride |

1588266-82-3 | 95% | 2.5g |

$639.0 | 2023-07-10 | |

| Enamine | EN300-8509584-10.0g |

N-(3-aminopropyl)benzenesulfonamide |

1588266-82-3 | 95.0% | 10.0g |

$2022.0 | 2025-02-21 | |

| Enamine | EN300-8509584-1.0g |

N-(3-aminopropyl)benzenesulfonamide |

1588266-82-3 | 95.0% | 1.0g |

$376.0 | 2025-02-21 | |

| Enamine | EN300-8509584-0.25g |

N-(3-aminopropyl)benzenesulfonamide |

1588266-82-3 | 95.0% | 0.25g |

$345.0 | 2025-02-21 | |

| Aaron | AR01JMB3-1g |

N-(3-Aminopropyl)benzenesulfonamid HCl |

1588266-82-3 | 97% | 1g |

$266.00 | 2025-02-11 | |

| 1PlusChem | 1P01JM2R-5g |

N-(3-Aminopropyl)benzenesulfonamid HCl |

1588266-82-3 | 97% | 5g |

$683.00 | 2024-06-20 | |

| Enamine | EN300-10036785-0.1g |

N-(3-aminopropyl)benzenesulfonamide hydrochloride |

1588266-82-3 | 95% | 0.1g |

$127.0 | 2023-07-10 | |

| Enamine | EN300-10036785-5.0g |

N-(3-aminopropyl)benzenesulfonamide hydrochloride |

1588266-82-3 | 95% | 5.0g |

$1097.0 | 2023-07-10 | |

| Enamine | EN300-8509584-0.05g |

N-(3-aminopropyl)benzenesulfonamide |

1588266-82-3 | 95.0% | 0.05g |

$316.0 | 2025-02-21 |

N-(3-aminopropyl)benzenesulfonamide 関連文献

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

1588266-82-3 (N-(3-aminopropyl)benzenesulfonamide) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬